molecular formula C7H6BrN3 B8099795 6-Bromo-1h-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190319-40-4

6-Bromo-1h-pyrrolo[3,2-b]pyridin-3-amine

Cat. No.: B8099795
CAS No.: 1190319-40-4
M. Wt: 212.05 g/mol
InChI Key: VXDMPJQUTYSTGG-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine is a brominated heterocyclic aromatic organic compound. It contains a pyrrolopyridine core structure, which is a fused ring system consisting of a pyrrole and a pyridine ring. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the pyrrole and pyridine moieties. The reaction conditions often require the use of strong bases or acids, and the presence of a brominating agent to introduce the bromo group at the 6-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions at the bromo position can lead to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Organic Synthesis

6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique reactivity allows for various chemical transformations, including:

  • Substitution Reactions : The bromine atom can be substituted with other functional groups to create diverse derivatives.
  • Oxidation and Reduction : These reactions can modify the compound's structure, enhancing its utility in synthetic pathways.

Biological Research

This compound has been evaluated for its biological activities, which include:

  • Antimicrobial Properties : Studies have shown that this compound exhibits activity against various microbial strains, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, suggesting applications in treating inflammatory diseases.
  • Antitumor Activity : Preliminary findings suggest that it may inhibit tumor growth, making it a candidate for cancer therapy.

Pharmaceutical Development

Given its biological properties, this compound is being investigated for potential therapeutic applications:

  • Drug Development : Its unique structure allows for interactions with various biological targets, positioning it as a candidate for drug design aimed at treating diseases such as cancer and infections.
  • Kinase Inhibition : Specific derivatives of this compound have been studied for their ability to inhibit SGK-1 kinase activity, which is implicated in renal and cardiovascular diseases .

Industrial Applications

In addition to its research applications, this compound is utilized in the chemical industry:

  • Dyes and Pigments : Its chemical structure makes it suitable for synthesizing specialty chemicals used in dyes and pigments.

Mechanism of Action

The mechanism by which 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit or activate these targets, leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridin-6-amine: This compound is structurally similar but lacks the bromo group at the 6-position.

  • 1H-Pyrazolo[3,4-b]pyridine: Another related compound with a different ring structure.

Uniqueness: 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine is unique due to the presence of the bromo group, which significantly affects its reactivity and biological activity. This makes it distinct from other pyrrolopyridine derivatives.

Biological Activity

6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine is a compound belonging to the pyrrolopyridine family, characterized by its unique bromine substitution at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various biological targets including kinases and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, comparative studies with related compounds, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom significantly influences its reactivity and binding affinity. It may act as an inhibitor or modulator of various signaling pathways, which are crucial in cellular processes including proliferation and apoptosis.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1H-Pyrrolo[2,3-b]pyridin-6-amine Lacks bromine at the 6-positionWeaker FGFR inhibition
1H-Pyrazolo[3,4-b]pyridine Different ring structureVaries in kinase inhibition
6-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine Chlorine instead of bromineCYP1A2 inhibitor; different metabolic pathways

The bromo group in this compound enhances its potency as a biological agent compared to these analogs by altering its electronic properties and steric effects.

Biological Activity Studies

Recent studies have demonstrated significant biological activities associated with this compound:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) :
    • A study indicated that derivatives related to pyrrolopyridines exhibit potent FGFR inhibitory activity. Although specific data on this compound was not highlighted, similar compounds showed IC50 values in the nanomolar range against FGFRs . This suggests potential for cancer therapy targeting FGFR signaling pathways.
  • Antimicrobial Activity :
    • Research on pyrrole derivatives indicated that certain analogs possess antimicrobial properties with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus . While direct data on this compound is limited, its structural similarities suggest potential for similar activity.

Case Studies

Several case studies have been conducted to evaluate the biological effects of compounds within this class:

Case Study 1: FGFR Inhibition

A derivative structurally similar to this compound was found to inhibit breast cancer cell proliferation significantly. The study reported that treatment led to decreased expression of MMP9 and increased TIMP2 levels in 4T1 cells, indicating a mechanism involving modulation of migration and invasion pathways .

Case Study 2: Enzyme Interaction

Another study explored the interaction of pyrrolopyridine derivatives with cytochrome P450 enzymes. The findings suggested that these compounds could influence drug metabolism pathways due to their ability to act as inhibitors . This highlights the relevance of this compound in pharmacological contexts.

Properties

IUPAC Name

6-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDMPJQUTYSTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201276894
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-40-4
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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